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Compound of Interest

Compound Name: Patulin

Cat. No.: B190374 Get Quote

The co-occurrence of mycotoxins such as patulin (PAT) and citrinin (CIT) in cereals poses a

significant threat to food safety and public health. Accurate and reliable analytical methods are

crucial for their simultaneous detection and quantification to ensure compliance with regulatory

limits and to conduct exposure assessments. This guide provides a comparative overview of

the most common analytical techniques used for the simultaneous determination of patulin and

citrinin in cereal matrices, including High-Performance Liquid Chromatography (HPLC), Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked

Immunosorbent Assay (ELISA).

Comparison of Analytical Methods
The choice of an analytical method for mycotoxin analysis depends on various factors,

including sensitivity, selectivity, sample throughput, cost, and the specific requirements of the

analysis (e.g., screening vs. confirmation). Liquid chromatography coupled with mass

spectrometry (LC-MS) is increasingly favored for its high selectivity and sensitivity, allowing for

the determination of multiple mycotoxins in a single run.[1]
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Parameter HPLC-FLD/UV LC-MS/MS ELISA

Principle

Chromatographic

separation followed by

detection based on

fluorescence (CIT) or

UV absorbance (PAT).

Chromatographic

separation followed by

mass analysis of

precursor and product

ions.

Antigen-antibody

reaction with

colorimetric detection.

Specificity

Moderate to High.

Potential for matrix

interference.

Very High. Provides

structural

confirmation.

Moderate to High.

Cross-reactivity can

be an issue.[2]

Sensitivity (LOD/LOQ)

Good. LODs in the

low µg/kg range are

achievable.[2][3]

Excellent. Sub-µg/kg

detection limits are

common.[4]

Good for screening.

LODs typically in the

low µg/kg range.

Quantification Reliable and accurate.
Highly accurate and

precise.

Semi-quantitative to

quantitative.

Sample Throughput Moderate.
High, especially with

UHPLC systems.

Very High. Ideal for

screening large

numbers of samples.

Cost (Instrument) Moderate. High. Low.

Cost (Per Sample) Moderate. High. Low.

Confirmation

Requires confirmation

by a more selective

technique.

Provides definitive

confirmation.

Requires confirmation

by a chromatographic

method.

Table 1: Comparison of Key Performance Characteristics of Analytical Methods for Patulin and

Citrinin Determination.

Performance Data of Analytical Methods
The following tables summarize the reported performance data for the determination of patulin
and citrinin in cereals and related matrices. It is important to note that performance

characteristics can vary depending on the specific cereal matrix, sample preparation method,

and instrumentation used.
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Liquid Chromatography-Based Methods
Method Matrix Analyte

LOD

(µg/kg)

LOQ

(µg/kg)

Recover

y (%)
RSD (%)

Referen

ce

HPLC-

FLD

Wheat,

Red

Yeast

Rice

Citrinin 3 10 80-110 0.7-4.3

HPLC-

FLD
Spices Citrinin 1 3 >80 <9

HPLC-

FLD

Infant

Cereals
Citrinin 0.1 0.25 >80 <9

HPLC-

UV

Pome

Fruits
Patulin 6 18 55-97 N/A

HPLC-

UV

Pome

Fruits
Citrinin 1 3 84-101 N/A

LC-

MS/MS

Various

Foodstuff

s

(including

spices)

Citrinin 0.8 1.6 80-96 12.5-17.6

LC-

MS/MS

Baby

Milk

Powder

Citrinin 0.3 0.5 70-99 8-21

LC-

MS/MS

Food

Supplem

ents

(Red

Yeast

Rice)

Citrinin N/A 2.5 70-120 N/A

Table 2: Performance Data for Liquid Chromatography-Based Methods.
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Immunoassay-Based Methods (ELISA)
Method Matrix Analyte

LOD

(µg/kg)

LOQ

(µg/kg)

Recover

y (%)
RSD (%)

Referen

ce

ELISA

Cereals

and

Feedstuff

s

Citrinin 15 20 82.9 7.6-12.3

ELISA

Apple

Juice,

Orange

Juice,

Apple

Sauce

Patulin 7.0 10 >80 <20

Table 3: Performance Data for ELISA Methods.

Experimental Workflow
A typical workflow for the analysis of patulin and citrinin in cereals involves sample preparation

(extraction and clean-up) followed by instrumental analysis.

Sample Preparation Instrumental Analysis Data Processing

Cereal Sample Grinding and Homogenization Solvent Extraction
(e.g., Acetonitrile/Water)

Clean-up
(e.g., IAC, SPE, QuEChERS) LC-MS/MS or HPLC Analysis Data Acquisition and Processing Quantification and Reporting

Click to download full resolution via product page

Caption: General workflow for mycotoxin analysis in cereals.

Experimental Protocols
LC-MS/MS Method for Simultaneous Determination
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This protocol is a composite based on established methods for mycotoxin analysis in cereals

and offers high sensitivity and selectivity.

a. Sample Preparation (QuEChERS-based)

Homogenization: Grind a representative sample of the cereal to a fine powder.

Extraction:

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile/water (80:20, v/v).

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate

dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

Take a 1 mL aliquot of the supernatant.

Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA),

and 50 mg C18.

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

Final Preparation:

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

The extract is ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions

LC System: UHPLC system.

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase:

A: 5 mM ammonium formate in water with 0.1% formic acid.

B: 5 mM ammonium formate in methanol with 0.1% formic acid.

Gradient: A typical gradient would start with a high percentage of A, ramping up to a high

percentage of B to elute the analytes, followed by re-equilibration.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS System: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes (as

patulin and citrinin ionize differently).

Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion

transitions for both patulin and citrinin would be monitored.

HPLC-FLD/UV Method
This method is a cost-effective alternative to LC-MS/MS, suitable for routine monitoring. It

combines fluorescence detection for citrinin and UV detection for patulin.

a. Sample Preparation (Immunoaffinity Column Clean-up)

Homogenization: Grind the cereal sample to a fine powder.

Extraction:

Weigh 25 g of the homogenized sample into a blender jar.

Add 100 mL of methanol/water (75:25, v/v) and blend at high speed for 2 minutes.

Filter the extract through a fluted filter paper.

Dilution and Clean-up:
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Dilute a portion of the filtrate with phosphate-buffered saline (PBS).

Pass the diluted extract through a tandem immunoaffinity column (IAC) designed for both

patulin and citrinin (if available) or sequentially through individual IACs.

Wash the column with PBS to remove interfering compounds.

Elution:

Elute the mycotoxins from the IAC with methanol.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

b. HPLC Conditions

HPLC System: A standard HPLC system with a UV/Vis detector and a fluorescence detector.

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water containing a pH modifier like phosphoric

acid. The exact composition would need to be optimized for the simultaneous separation of

both analytes.

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection:

Patulin: UV detection at approximately 276 nm.

Citrinin: Fluorescence detection with excitation at ~330 nm and emission at ~500 nm.

ELISA Screening Method
ELISA provides a rapid and high-throughput screening tool for a large number of samples.

Commercial ELISA kits are available for both patulin and citrinin.
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a. Sample Preparation

Extraction: Follow the extraction procedure provided in the specific ELISA kit manual. This

typically involves a simple solvent extraction (e.g., methanol/water).

Dilution: The extract is usually diluted with a buffer provided in the kit to minimize matrix

effects.

b. ELISA Procedure

Add standards, controls, and prepared samples to the antibody-coated microtiter wells.

Add the enzyme-conjugated mycotoxin.

Incubate for the specified time to allow for competitive binding.

Wash the wells to remove unbound reagents.

Add a substrate solution, which will react with the bound enzyme conjugate to produce a

color.

Stop the reaction and measure the absorbance using a microplate reader.

The concentration of the mycotoxin in the sample is inversely proportional to the color

intensity.

Conclusion
The simultaneous determination of patulin and citrinin in cereals can be effectively achieved

using various analytical techniques. LC-MS/MS stands out as the gold standard for its superior

sensitivity, selectivity, and confirmatory capabilities, making it ideal for both research and

regulatory compliance. HPLC with dual UV and fluorescence detection offers a reliable and

more accessible alternative for routine monitoring, especially when coupled with effective

clean-up techniques like immunoaffinity columns. ELISA serves as a valuable high-throughput

screening tool, allowing for the rapid testing of numerous samples, with positive results

requiring confirmation by a chromatographic method. The choice of the most appropriate

method will depend on the specific analytical needs, available resources, and the required level

of sensitivity and confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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